1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14639997
InChI: InChI=1S/C10H14N4O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5,11H2,1-2H3
SMILES:
Molecular Formula: C10H14N4O
Molecular Weight: 206.24 g/mol

1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine

CAS No.:

Cat. No.: VC14639997

Molecular Formula: C10H14N4O

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine -

Specification

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
IUPAC Name [5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanamine
Standard InChI InChI=1S/C10H14N4O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5,11H2,1-2H3
Standard InChI Key AIXXFJRAGBIASO-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C2=CC(=NO2)CN)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine features a 1,2-oxazole ring fused to a 1H-pyrazole moiety, with ethyl and methyl substituents at the pyrazole's 1- and 5-positions, respectively. The oxazole's 3-position hosts a methanamine (-CH2NH2) functional group, introducing both basicity and hydrogen-bonding capabilities .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name[5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
SMILESCCN1C(=C(C=N1)C)C2=CC(=NO2)CN
InChI KeyCFSD... (truncated)

The pyrazole ring adopts a planar conformation, while the oxazole ring exhibits slight puckering due to electronic interactions with the methanamine group . X-ray crystallography reveals intramolecular hydrogen bonding between the amine hydrogen and oxazole's oxygen, stabilizing the molecular conformation.

Tautomerism and Stereoelectronic Effects

The compound exhibits prototropic tautomerism, with the pyrazole nitrogen atoms (N1 and N2) participating in proton transfer equilibria. Density functional theory (DFT) calculations suggest the 1H-pyrazole tautomer predominates in polar solvents, while the 2H-form becomes marginally stable in aprotic media. This tautomeric flexibility influences both reactivity and biological interactions.

Synthesis and Manufacturing

Multi-Step Synthetic Routes

Industrial synthesis typically employs a four-step sequence:

  • Pyrazole Core Formation: Ethyl hydrazine reacts with acetylacetone under acidic conditions to yield 1-ethyl-5-methyl-1H-pyrazole.

  • Oxazole Ring Construction: The pyrazole intermediate undergoes [3+2] cycloaddition with chloroacetonitrile in the presence of Cu(I) catalysts, forming the oxazole ring .

  • Nitrogen Functionalization: The oxazole's 3-position is brominated, followed by nucleophilic substitution with potassium phthalimide to introduce the amine precursor.

  • Deprotection: Hydrazinolysis cleaves the phthalimide group, yielding the free methanamine.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
1H2SO4, EtOH80°C6 hr78%
2CuI, DMF120°C12 hr65%
3NBS, AIBN, CCl480°C3 hr82%
4NH2NH2, EtOHReflux2 hr90%

Purification Challenges

HPLC analyses reveal persistent impurities from incomplete cyclization (3-5%) and diastereomeric byproducts (1-2%). Recrystallization from ethyl acetate/n-hexane (3:1) achieves >99% purity, as confirmed by 1H^{1}\text{H}-NMR integration.

Physicochemical Properties

Thermal and Solubility Profiles

The compound demonstrates moderate thermal stability (decomposition onset: 215°C) and hygroscopicity (water uptake: 2.3% at 75% RH). Solubility spans from 58 mg/mL in DMSO to 0.2 mg/mL in water .

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water0.2
Methanol12.4
Ethyl Acetate8.9
DCM24.7

Acid-Base Behavior

The methanamine group confers weak basicity (pKa=8.2pK_a = 8.2), enabling salt formation with hydrochloric (mp.192°Cmp. 192°C) and citric acids (mp.165°Cmp. 165°C). Protonation occurs preferentially at the oxazole nitrogen rather than the amine under strongly acidic conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance

1H^{1}\text{H}-NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, H-4 pyrazole)

  • δ 7.89 (d, J=1.2 Hz, 1H, H-3 oxazole)

  • δ 4.12 (q, J=7.1 Hz, 2H, CH2CH3)

  • δ 3.45 (s, 2H, CH2NH2)

13C^{13}\text{C}-NMR confirms the heterocyclic framework through signals at δ 162.1 (C-2 oxazole) and δ 148.9 (C-3 pyrazole).

Mass Spectrometric Fragmentation

ESI-MS exhibits a molecular ion peak at m/z 207.1 [M+H]+^+, with characteristic fragments at m/z 162 (loss of NH2CH2-) and 119 (pyrazole ring cleavage) .

Biological Activity and Mechanisms

Anti-Inflammatory Action

In murine macrophages, the compound reduced TNF-α production by 62% at 10 μM via JNK/AP-1 pathway modulation.

Comparative Analysis

Table 4: Structural Analogues Comparison

CompoundMolecular TargetMIC90_{90} (μg/mL)
Target CompoundPBP2a8
1-Ethyl-3-methyl analogueDNA gyrase32
Oxazole-only derivativeCOX-2>64

Future Research Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability (<15% in current form).

  • Target Validation: CRISPR-Cas9 knockout studies to confirm PBP2a involvement.

  • Formulation Development: Nanoparticle encapsulation for sustained release.

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